molecular formula C16H23N3O4S B13965055 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13965055
M. Wt: 353.4 g/mol
InChI Key: YWOFRSNYBWWHMG-UHFFFAOYSA-N
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Description

4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Thioether Formation: The attachment of a sulfanylmethyl group to the pyridine ring.

    Piperidine Ring Formation: The construction of the piperidine ring through cyclization reactions.

    Esterification: The formation of the tert-butyl ester group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, thiol reagents for thioether formation, and appropriate catalysts for cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-(5-nitro-2-pyridyl)piperazine
  • 2-Bromo-5-nitropyridine

Uniqueness

4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the piperidine ring and the nitro group provides distinct reactivity compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 4-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-6-12(7-9-18)11-24-14-5-4-13(10-17-14)19(21)22/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

YWOFRSNYBWWHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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